2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
2-[3-(Methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a synthetic organic compound characterized by its complex chemical structure. This compound belongs to the benzothiadiazine class, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary targets of this compound are the peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha and PPAR-delta . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
The compound acts as an agonist for PPAR-alpha and PPAR-delta . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to PPAR-alpha and PPAR-delta, activating them and leading to changes in gene expression .
Biochemical Pathways
The activation of PPAR-alpha and PPAR-delta affects various biochemical pathways. One of the key pathways involves the downregulation of CYP7A1, the key enzyme for the synthesis of bile acids from cholesterol, through a Fibroblast Growth Factor 21 (FGF21)-dependent mechanism . This leads to a decrease in bile acid synthesis, which can have downstream effects on lipid metabolism and inflammation .
Pharmacokinetics
Similar compounds have been found to be metabolized primarily by cytochrome p450 enzymes, including cyp1a2, cyp2c19, cyp2d6, and cyp3a4 . These enzymes play a pivotal role in the metabolism of many drugs, affecting their bioavailability and therapeutic efficacy .
Result of Action
The activation of PPAR-alpha and PPAR-delta by the compound leads to a decrease in bile acid synthesis, which can have various molecular and cellular effects. For instance, in patients with primary biliary cholangitis (PBC), a condition for which the compound is indicated, it has been found to reduce the mean levels of alkaline phosphatase (ALP), a marker of liver disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione typically involves multiple steps starting with the preparation of the core benzothiadiazine ring. One common approach is the cyclization of appropriate sulfonamide and halo-aromatic intermediates under specific conditions, often involving strong acid or base catalysts.
Industrial Production Methods: For industrial production, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. Key factors include precise temperature control, the use of continuous flow reactors, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions:
Oxidation: Oxidation of the methylsulfanyl group can lead to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can potentially modify the trione moiety, although these reactions are less common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Lewis acids like aluminum chloride can facilitate these reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(Methylsulfanyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione has been investigated for:
Medicinal Chemistry: Its potential as a pharmacophore for developing new drugs, particularly for its analgesic and anti-inflammatory properties.
Biological Studies: Exploring its interactions with biological targets and understanding its bioactivity.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Industry: Utilized as an intermediate in the production of other complex chemical compounds.
Comparison with Similar Compounds
Benzothiadiazine derivatives: share the core structure but differ in the substitution pattern and functional groups.
Sulfonamide-containing compounds: often exhibit similar chemical reactivity and applications.
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-20-11-6-4-5-10(9-11)16-14(17)15-12-7-2-3-8-13(12)21(16,18)19/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZFSLRVPCJUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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